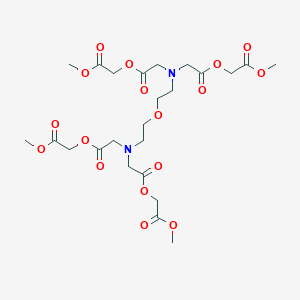
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid and related compounds often involves complex chemical reactions designed to combine specific functional groups to achieve the desired molecular structure. For instance, the Hantzsch reaction with 6-aminouracil has been utilized for the synthesis of novel compounds, showcasing the versatility of aminoethyl ether derivatives in forming structured chemicals under specific conditions (Abdelmoniem et al., 2020).
Molecular Structure Analysis
The molecular structure of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid is characterized by its bis(2-aminoethyl) ether and tetraacetic acid components, contributing to its complex chelating properties. Studies have shown that modifications to the molecular structure, such as introducing benzene rings, significantly affect the compound's ability to chelate metal ions, demonstrating the importance of structural analysis in understanding its chemical behavior (Tsien, 1980).
Chemical Reactions and Properties
The chemical reactions and properties of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid are pivotal in its applications. For example, its reactions with uranyl ions have been detailed, highlighting its potential in complexation and extraction processes (Bhat & Rao, 1967). Additionally, its role in sensitizing actomyosin to calcium ions underscores its biochemical significance (Hartshorne & Mueller, 1967).
Applications De Recherche Scientifique
References for General Chemical Research Applications:
Novel Brominated Flame Retardants
Zuiderveen, E. A., Slootweg, J., & de Boer, J. (2020). Discusses the occurrence of novel brominated flame retardants in various environments and highlights the need for further research on their occurrence, environmental fate, and toxicity. Read more.
Calcium Influx and Vascular Reactivity
Thompson, L., Bruner, C., Lamb, F., King, C. M., & Webb, R. (1987). Investigates the role of calcium influx in vascular contractions and its implications for hypertension. Read more.
Conversion of Plant Biomass
Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V. (2017). Analyzes advances in the synthesis of HMF from plant feedstocks and its use in producing various chemicals. Read more.
EDTA Chelation Therapy
Chappell, L., & Janson, M. (1996). Reviews the use of EDTA chelation therapy in the treatment of vascular disease, discussing its effectiveness and mechanisms of action. Read more.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Thermal decomposition can lead to the release of irritating gases and vapors .
Orientations Futures
Propriétés
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZWLOCCJOCCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

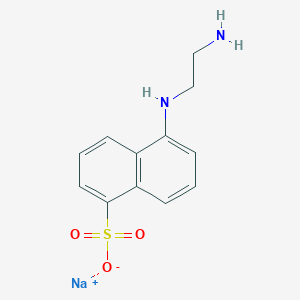

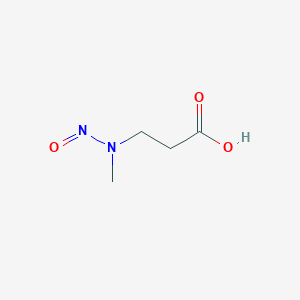
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
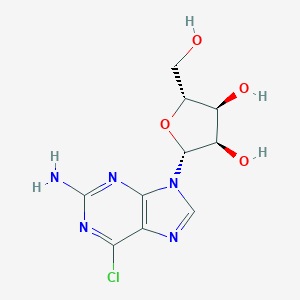
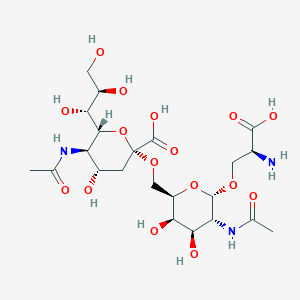
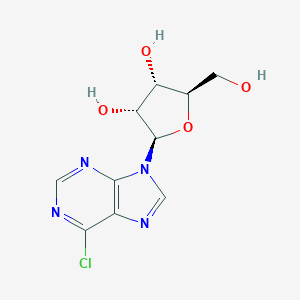
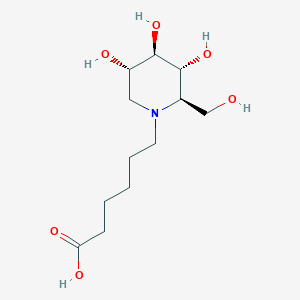
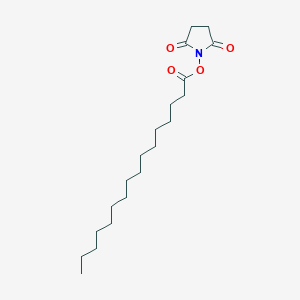



![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)
